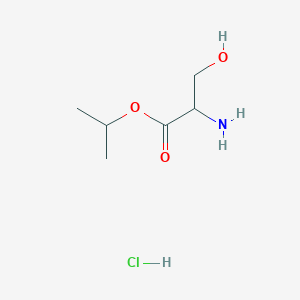

Isopropyl 2-amino-3-hydroxypropanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de 2-amino-3-hidroxipropanoato de isopropilo, también conocido como clorhidrato de L-serinato de isopropilo, es un compuesto químico con la fórmula molecular C6H14ClNO3 y un peso molecular de 183.63 g/mol . Este compuesto es un derivado de la L-serina, un aminoácido, y se utiliza comúnmente en diversas aplicaciones de investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de 2-amino-3-hidroxipropanoato de isopropilo generalmente implica la esterificación de la L-serina con isopropanol en presencia de ácido clorhídrico. La reacción se lleva a cabo bajo atmósfera inerte y condiciones de temperatura ambiente para garantizar la estabilidad del producto .

Métodos de producción industrial

En entornos industriales, la producción de clorhidrato de 2-amino-3-hidroxipropanoato de isopropilo sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para lograr altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de 2-amino-3-hidroxipropanoato de isopropilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: El grupo amino se puede reducir para formar aminas primarias.

Sustitución: Los grupos hidroxilo y amino pueden participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de aminas primarias.

Sustitución: Formación de aminoalcoholes sustituidos.

Aplicaciones Científicas De Investigación

El clorhidrato de 2-amino-3-hidroxipropanoato de isopropilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.

Biología: Se emplea en el estudio del metabolismo de los aminoácidos y la síntesis de proteínas.

Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor en la síntesis de compuestos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 2-amino-3-hidroxipropanoato de isopropilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como sustrato para las enzimas involucradas en el metabolismo de los aminoácidos, influyendo en varios procesos bioquímicos. Además, su similitud estructural con la L-serina le permite participar en la síntesis de proteínas y otras funciones celulares .

Comparación Con Compuestos Similares

El clorhidrato de 2-amino-3-hidroxipropanoato de isopropilo se puede comparar con otros compuestos similares, tales como:

Clorhidrato de 2-amino-3-hidroxipropanoato de metilo: Estructura similar, pero con un grupo metilo en lugar de un grupo isopropilo.

Clorhidrato de 2-amino-3-hidroxipropanoato de etilo: Estructura similar, pero con un grupo etilo en lugar de un grupo isopropilo.

Clorhidrato de 2-amino-3-hidroxipropanoato de propilo: Estructura similar, pero con un grupo propilo en lugar de un grupo isopropilo.

La singularidad del clorhidrato de 2-amino-3-hidroxipropanoato de isopropilo reside en su configuración estructural específica, que confiere propiedades químicas y biológicas distintas en comparación con sus análogos .

Actividad Biológica

Isopropyl 2-amino-3-hydroxypropanoate hydrochloride, often referred to as isopropyl isoserine, is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is an amino acid derivative characterized by the presence of an isopropyl group attached to the nitrogen atom of the amino group and a hydroxyl group on the beta carbon. The synthesis typically involves the alkylation of isoserine derivatives, leading to chiral β-amino acids with significant biological relevance .

Synthesis Method:

- Starting Materials : Isoserine and isopropanol.

- Reagents : Trimethylsilyl chloride (TMSCl) is often used to facilitate the reaction.

- Conditions : The reaction is carried out under reflux conditions until completion, monitored via NMR spectroscopy.

The yield of this compound can reach up to 64% under optimized conditions .

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- Transport Mechanism : Studies have indicated that this compound may utilize peptide-specific transporters such as PEPT1 for intestinal absorption. However, certain stereoisomers have shown limited transport efficiency across biological membranes .

- Pharmacological Effects : The compound exhibits potential adrenergic receptor inhibition, suggesting possible applications in managing conditions influenced by adrenergic signaling .

Case Studies and Research Findings

- Peptidomimetic Applications : Research has demonstrated that this compound can serve as a building block for peptidomimetics, which are compounds designed to mimic the structure and function of peptides. This property enhances its utility in drug design .

- Antiviral Activity : In a study involving the antiviral compound cidofovir, this compound was shown to enhance plasma levels of cidofovir when administered orally in combination with specific peptidomimetics . This indicates its potential role in improving bioavailability and therapeutic efficacy.

Data Table: Summary of Biological Activities

Propiedades

Fórmula molecular |

C6H14ClNO3 |

|---|---|

Peso molecular |

183.63 g/mol |

Nombre IUPAC |

propan-2-yl 2-amino-3-hydroxypropanoate;hydrochloride |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H |

Clave InChI |

ZQSBPSWEMOKULO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC(=O)C(CO)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.